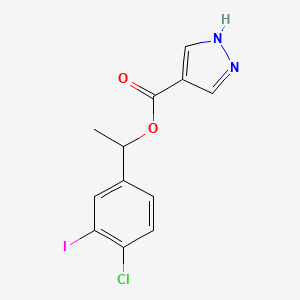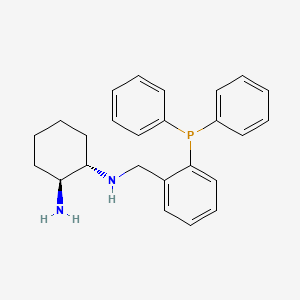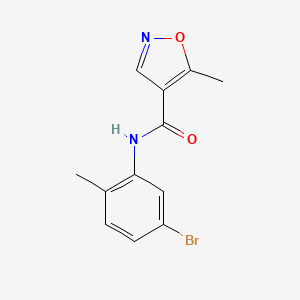
(S)-Methyl 5-methylisoxazolidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 5-methylisoxazolidine-5-carboxylate is a chiral compound belonging to the isoxazolidine family Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-methylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as copper(I) iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(S)-Methyl 5-methylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sodium hydride, and polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amines.
Substitution: Formation of substituted isoxazolidines.
科学的研究の応用
(S)-Methyl 5-methylisoxazolidine-5-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-Methyl 5-methylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
類似化合物との比較
Similar Compounds
Isoxazolidine-5-carboxylate: A non-chiral analog with similar chemical properties.
Methyl isoxazolidine-5-carboxylate: A compound with a different substitution pattern on the isoxazolidine ring.
Ethyl 5-methylisoxazolidine-5-carboxylate: An analog with an ethyl group instead of a methyl group.
Uniqueness
(S)-Methyl 5-methylisoxazolidine-5-carboxylate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or differently substituted analogs. The specific stereochemistry can influence its interactions with enzymes, receptors, and other biomolecules, making it a valuable compound for research and development.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
methyl (5S)-5-methyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-4-7-10-6/h7H,3-4H2,1-2H3/t6-/m0/s1 |
InChIキー |
QFAGLQNRTHQKEK-LURJTMIESA-N |
異性体SMILES |
C[C@]1(CCNO1)C(=O)OC |
正規SMILES |
CC1(CCNO1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)

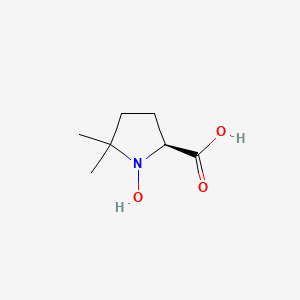
![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)

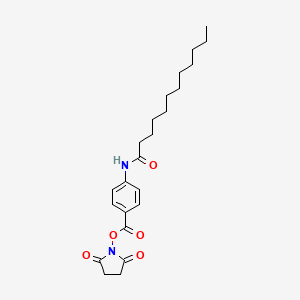

![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
